17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate
Brand Name: Vulcanchem
CAS No.: 51192-49-5
VCID: VC16991617
InChI: InChI=1S/C26H34O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-18,21,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1
SMILES:
Molecular Formula: C26H34O6
Molecular Weight: 442.5 g/mol

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate

CAS No.: 51192-49-5

Cat. No.: VC16991617

Molecular Formula: C26H34O6

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate - 51192-49-5

Specification

CAS No. 51192-49-5
Molecular Formula C26H34O6
Molecular Weight 442.5 g/mol
IUPAC Name [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C26H34O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-18,21,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1
Standard InChI Key FGBTZHGXCKUNFT-MOAAPXTLSA-N
Isomeric SMILES C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C
Canonical SMILES CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 21-(2,2-dimethyl-1-oxopropoxy)-17-hydroxypregna-1,4-diene-3,11,20-trione, reflecting its intricate steroidal backbone and esterification at C21 . The molecular formula C26H34O6\text{C}_{26}\text{H}_{34}\text{O}_{6} indicates the presence of 26 carbon atoms, 34 hydrogens, and 6 oxygen atoms, with the pivalate group ((CH3)3CCOO-\text{(CH}_3\text{)}_3\text{CCOO-}) contributing to its molecular complexity .

Stereochemistry and Functional Groups

The compound’s steroidal framework includes:

  • A 1,4-diene system in ring A, which enhances electrophilicity and receptor binding affinity.

  • Three ketone groups at positions 3, 11, and 20, critical for glucocorticoid receptor interactions.

  • A hydroxyl group at C17 and a pivaloyl ester at C21, which influence solubility and metabolic stability .

The stereochemistry is defined by the absolute configuration at chiral centers, including 8S,9S,10R,13S,14S,17R8S, 9S, 10R, 13S, 14S, 17R, as inferred from related steroids .

Synonyms and Registry Identifiers

This compound is known by multiple synonyms, including Prednisone pivalate and 21-(2,2-Dimethyl-1-oxopropoxy)-17-hydroxypregna-1,4-diene-3,11,20-trione . Key identifiers include:

PropertyValueSource
CAS Registry Number51192-49-5
EC Number285-701-1
DSSTox Substance IDDTXSID40234261
PubChem CID56842764 (related compound)

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized through esterification of prednisone with pivaloyl chloride. This involves:

  • Selective protection of the C21 hydroxyl group.

  • Coupling with pivalic acid derivatives under acidic or basic conditions.

  • Deprotection and purification via chromatography .

Key Reaction Steps

  • Esterification: The C21 hydroxyl group reacts with pivaloyl chloride, forming the ester bond.

  • Steroid Backbone Modification: Introduction of the 1,4-diene system via dehydrogenation of ring A.

Physicochemical Properties

Solubility and Stability

The pivalate ester enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Predicted properties include:

PropertyValueMethod
LogP (octanol-water)~2.8 (estimated)Computational
Melting PointNot reported-
StabilitySensitive to hydrolysis

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretching), ~1650 cm1^{-1} (diene C=C).

  • NMR: 1H^1\text{H} NMR would show signals for methyl groups (pivalate) and olefinic protons (1,4-diene) .

Pharmacological Profile

Mechanism of Action

As a glucocorticoid analog, the compound likely binds to intracellular receptors, modulating gene expression to suppress inflammation and immune responses. The 1,4-diene system may enhance receptor affinity compared to saturated analogs.

Predicted Pharmacokinetics

  • Absorption: Improved via lipophilic pivalate group.

  • Metabolism: Ester hydrolysis in vivo releases prednisone, which is further metabolized to prednisolone.

Comparative Analysis with Related Compounds

CompoundModificationBioactivity
PrednisoneNoneAnti-inflammatory
21-Pivalate derivativeEnhanced lipophilicityProlonged half-life
21-Succinate derivativeIncreased solubilityRapid clearance

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